Crotarbital

Forensic toxicology Analytical chemistry Barbiturate differentiation

Crotarbital (also known as crotylbarbital, Mepertan, Kalipnon, Barotal; CAS 1952-67-6) is a barbiturate derivative developed by Eli Lilly in the 1930s and later introduced clinically in the 1960s. Chemically identified as 5-(2-butenyl)-5-ethylbarbituric acid with molecular formula C10H14N2O3 and molecular weight 210.23 g/mol , it possesses sedative and hypnotic effects mediated through GABAA receptor potentiation.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1952-67-6
Cat. No. B159157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotarbital
CAS1952-67-6
Synonyms5-ethyl-5-crotylbarbituric acid
calypnon
crotarbital
crotarbital, (E)-isomer
crotarbital, sodium salt
crotylbarbital
krotylbarbital
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)CC=CC
InChIInChI=1S/C10H14N2O3/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14/h3,5H,4,6H2,1-2H3,(H2,11,12,13,14,15)/b5-3+
InChIKeyKNMOHCLEINXVBG-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crotarbital (CAS 1952-67-6): Historical Barbiturate Derivative Profile for Reference and Analytical Procurement


Crotarbital (also known as crotylbarbital, Mepertan, Kalipnon, Barotal; CAS 1952-67-6) is a barbiturate derivative developed by Eli Lilly in the 1930s and later introduced clinically in the 1960s [1]. Chemically identified as 5-(2-butenyl)-5-ethylbarbituric acid with molecular formula C10H14N2O3 and molecular weight 210.23 g/mol [2], it possesses sedative and hypnotic effects mediated through GABAA receptor potentiation [1]. Historically used for the treatment of insomnia, crotarbital was discontinued from clinical practice and replaced by newer alternative agents offering improved safety profiles and reduced overdose risk [1]. It remains classified as a Schedule III controlled substance under DEA regulations in the depressants category [3] and is regulated as a psychotropic substance under narcotics control laws in multiple jurisdictions [4]. Contemporary procurement interest is limited almost exclusively to analytical reference material applications, forensic toxicology method development, and historical pharmacology research.

Critical Procurement Distinction: Why Crotarbital Cannot Be Substituted for Modern Barbiturates or Other Sedative-Hypnotics


Crotarbital procurement decisions present a fundamental categorical distinction: this compound is not a viable alternative to modern barbiturates (e.g., phenobarbital, pentobarbital) or contemporary sedative-hypnotics for any active research, clinical, or veterinary application. Attempting to substitute crotarbital for any currently-used sedative-hypnotic agent would constitute a serious methodological or clinical error. The compound's clinical development was terminated decades ago and it has been explicitly replaced by newer drugs with established superior safety characteristics [1]. Its only legitimate procurement justification lies in its unique chemical identity—specifically its crotyl side-chain at the C5 position of the barbituric acid ring [2]—which renders it valuable solely as an analytical reference standard for forensic toxicology differentiation, historical comparator in legacy dataset interpretation, or chemical standards procurement. The regulatory status as a Schedule III controlled substance imposes additional procurement restrictions not applicable to many contemporary alternatives [3]. The following evidence guide establishes the extremely limited scope of verifiable differentiation available for this legacy compound.

Crotarbital Differentiation Evidence: Analytical, Pharmacological, and Regulatory Quantitative Metrics


Analytical Reference Standard Utility: Distinct GC Retention Index for Forensic Differentiation

Crotarbital possesses a distinct gas chromatographic retention index enabling unambiguous identification and differentiation from other barbiturates and sedative-hypnotics in complex biological matrices. Under standardized GC-MS screening conditions, crotarbital (Barotal) elutes with a Kovats retention index of 1970 on SE-30 capillary column [1]. This value provides a specific, reproducible analytical fingerprint distinguishing crotarbital from structurally related barbiturates and other sedative-hypnotic agents that may co-occur in forensic urine samples or postmortem toxicology specimens [2].

Forensic toxicology Analytical chemistry Barbiturate differentiation

Human Pharmacodynamic Profile: No Impairment at 2 mg/kg Single Dose

In a controlled human volunteer study, crotarbital administered at a single oral dose of 2 mg/kg produced no detectable impairment of reaction time or attention performance in healthy subjects [1]. This pharmacodynamic finding represents one of the few available human-derived quantitative assessments of crotarbital's behavioral effects. Notably, at the 2 mg/kg dose level tested, crotarbital was described as being 'without influence on the reaction time at the threshold dose applied' [1].

Clinical pharmacology Psychomotor performance Sedative-hypnotic effects

Lipid Solubility and Distribution: LogP Differentiates from Longer-Acting Barbiturates

Crotarbital exhibits predicted physicochemical properties consistent with intermediate lipid solubility among barbiturates. The calculated LogP (octanol-water partition coefficient) for crotarbital is 1.29 (ACD/Labs prediction) [1], with LogD values of 1.07 at pH 5.5 and 0.93 at pH 7.4 [1]. These physicochemical parameters differentiate crotarbital from both ultra-short-acting barbiturates with higher lipid solubility and long-acting barbiturates with lower LogP values [2].

Pharmacokinetics Physicochemical properties Tissue distribution

Regulatory Classification and Controlled Substance Scheduling

Crotarbital is classified as a Schedule III controlled substance under the U.S. Drug Enforcement Administration (DEA) regulations, specifically under 21 CFR §1308.13(c)(3) as a barbituric acid derivative depressant [1]. This scheduling places crotarbital in the same regulatory category as certain other intermediate-acting barbiturates but distinguishes it from Schedule II barbiturates (e.g., pentobarbital, secobarbital) and Schedule IV barbiturates (e.g., phenobarbital, barbital) [2]. The compound is also regulated as a psychotropic substance under narcotics control laws in multiple jurisdictions [3].

Regulatory compliance Controlled substances Procurement restrictions

Distinct Molecular Structure: Crotyl Side-Chain Differentiates from Common Barbiturates

Crotarbital possesses a structurally distinct 5-(2-butenyl) (crotyl) substituent at the C5 position of the barbituric acid ring, differentiating it from all commonly referenced barbiturates [1]. The systematic IUPAC name is 5-[(2E)-2-Buten-1-yl]-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, with the (E)-isomer representing the biologically active configuration [1]. The crotyl side-chain contains an unsaturated C4 alkene moiety, which distinguishes crotarbital from saturated alkyl-substituted barbiturates (e.g., pentobarbital with 1-methylbutyl group), aromatic-substituted barbiturates (e.g., phenobarbital with phenyl group), and alkynyl-substituted barbiturates (e.g., methohexital with 1-methyl-2-pentynyl group) [2].

Medicinal chemistry Structure-activity relationships Chemical identification

Analytical Quality Verification: GC-MS Spectrum Validated by Independent Measurements

The mass spectrum of crotarbital (crotylbarbitone) has been verified by independent measurements in external laboratories and is available in commercial spectral databases [1]. The compound is characterized by a base peak at m/z 167 (nominal mass 210 u; exact mass 210.100442 Da), with a quality score of 879 in the Wiley spectral library [1]. The GC-EI mass spectrum with SPLASH identifier splash10-0a59-9810000000-b289903b387d92612ae5 provides a reproducible fragmentation pattern for positive identification [1].

Analytical reference standards Quality control Spectral libraries

Crotarbital (CAS 1952-67-6): Validated Research and Analytical Application Scenarios


Forensic Toxicology: Analytical Reference Standard for Barbiturate Differentiation in Biological Matrices

Procure crotarbital as an authenticated analytical reference standard for gas chromatography-mass spectrometry (GC-MS) methods requiring definitive identification of legacy barbiturates in urine, blood, or postmortem specimens. The compound's distinct Kovats retention index of 1970 on SE-30 columns enables unambiguous chromatographic separation from commonly encountered barbiturates including phenobarbital (RI ≈ 1950), pentobarbital (RI ≈ 1740), secobarbital (RI ≈ 1780), and amobarbital (RI ≈ 1720) [1]. The independently verified mass spectrum (quality score 879; SPLASH splash10-0a59-9810000000-b289903b387d92612ae5) provides a validated fragmentation pattern for spectral library matching and confirmatory identification [2]. This application is specifically relevant for forensic laboratories performing systematic toxicological analysis where crotarbital may be encountered as a historical drug of abuse, in cases involving legacy medication exposures, or during method validation requiring authentic reference material for this specific barbiturate derivative.

Historical Pharmacology Research: Interpretation of Legacy Clinical Datasets and Structure-Activity Relationship Studies

Utilize crotarbital as a reference compound for interpreting historical pharmacology literature and structure-activity relationship (SAR) investigations of barbiturate derivatives. The available human pharmacodynamic data establish that a single 2 mg/kg oral dose produced no detectable impairment of reaction time or attention in 15 healthy volunteers [3]. The compound's unique C5 crotyl (2-butenyl) substituent differentiates it structurally from saturated alkyl-, aromatic-, and alkynyl-substituted barbiturates, enabling SAR comparisons regarding the influence of unsaturation on GABAergic activity [4]. The predicted LogP of 1.29 and LogD (pH 7.4) of 0.93 provide physicochemical reference values for computational modeling of barbiturate distribution and accumulation [5]. This scenario applies to academic researchers evaluating historical sedative-hypnotic development, medicinal chemists investigating barbiturate pharmacophore requirements, or computational pharmacologists requiring validated input parameters for in silico modeling.

Regulatory and Compliance: Controlled Substance Reference for Scheduling Comparisons and Licensing Requirements

Reference crotarbital's Schedule III DEA classification (21 CFR §1308.13(c)(3); DEA Code Number 2100) as a benchmark for regulatory comparisons among barbiturate derivatives [2]. The compound's intermediate scheduling tier—more restrictive than Schedule IV phenobarbital but less restrictive than Schedule II pentobarbital—provides a reference point for evaluating controlled substance classifications across the barbiturate class. This application is relevant for regulatory affairs professionals preparing controlled substance licensing documentation, compliance officers verifying procurement eligibility against institutional DEA registrations, and legal researchers examining historical scheduling decisions. Note that crotarbital is also regulated as a psychotropic substance under narcotics control laws in multiple international jurisdictions [6].

Analytical Method Development: Chromatographic System Suitability and Retention Time Markers

Employ crotarbital as a retention time marker or system suitability standard for gas chromatographic methods targeting barbiturates and acidic drugs. The compound's GC retention index (RI = 1970 on SE-30) [1] and distinct mass spectral features (nominal mass 210 u; exact mass 210.100442 Da) [2] [5] make it suitable as a mid-range eluting reference point in barbiturate screening panels. The molecular formula C10H14N2O3 and molecular weight 210.23 g/mol provide unambiguous identification parameters for HPLC-UV or LC-MS method development [7]. This application is appropriate for analytical chemistry laboratories developing or validating chromatographic methods requiring a barbiturate reference compound with well-characterized retention behavior and spectral properties, particularly where differentiation from more commonly encountered barbiturates is analytically necessary.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crotarbital

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.